4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one
Description
4-Methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a structurally complex bicyclic compound featuring a dihydropyridin-2-one core fused with an 8-azabicyclo[3.2.1]octane system. Key structural elements include:
- Substituents: Two methoxy groups (at positions 3 and 4) and a phenyl group at position 1 contribute to electronic and steric effects.
- Dihydropyridinone ring: A partially unsaturated lactam ring that may confer hydrogen-bonding capacity and modulate solubility.
Properties
IUPAC Name |
4-methoxy-5-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-10-15-8-9-16(11-17)23(15)21(25)18-13-22(14-6-4-3-5-7-14)20(24)12-19(18)27-2/h3-7,12-13,15-17H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFJFZVLJDPQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrolidine Precursors
A pyrrolidine intermediate bearing ketone and ester functionalities undergoes intramolecular Mannich cyclization under acidic conditions to form the bicyclic framework. For example, heating N-(3-ketopentyl)pyrrolidine in acetic acid with zinc powder facilitates cyclization to yield the tropane skeleton.
Introduction of the 3-Methoxy Group
Methylation of a hydroxyl group at position 3 of the tropane ring is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). Alternatively, direct methoxy substitution via nucleophilic aromatic substitution may be employed if the precursor contains a leaving group (e.g., chloride).
Conversion to Carbonyl Chloride
The tropane amine is acylated using phosgene or thionyl chloride to generate 3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl chloride , a reactive intermediate for subsequent coupling.
Preparation of the 1,2-Dihydropyridin-2-One Core
The dihydropyridinone ring is constructed via cyclocondensation or palladium-catalyzed coupling.
Cyclocondensation of β-Ketoamides
Reacting N-phenyl-β-ketoamide with ammonium acetate in acetic acid yields the 1-phenyl-1,2-dihydropyridin-2-one scaffold. Methoxy substitution at position 4 is introduced via alkylation of a hydroxyl precursor (e.g., using methyl iodide).
Functionalization at Position 5
A bromine or hydroxyl group at position 5 serves as a handle for coupling. For example, 4-methoxy-5-hydroxy-1-phenyl-1,2-dihydropyridin-2-one is converted to its triflate derivative using triflic anhydride, enabling palladium-catalyzed cross-coupling.
Coupling Strategies for Final Assembly
The tropane carbonyl is conjugated to the dihydropyridinone core via acylation or nucleophilic substitution.
Acylation of 5-Hydroxy Intermediate
The 5-hydroxy-dihydropyridinone reacts with 3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the ester linkage.
$$
\text{5-OH-dihydropyridinone} + \text{Tropane-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Suzuki-Miyaura Coupling
If a boronic ester is introduced at position 5, palladium-catalyzed coupling with a tropane-derived halide can occur. For instance, using Pd(PPh$$3$$)$$4$$ and copper(I) iodide in a DMF/H$$_2$$O mixture facilitates cross-coupling.
Optimization and Purification
Crystallization Techniques
The final compound is purified via recrystallization from methanol/water or acetone/hexane mixtures. Differential scanning calorimetry (DSC) confirms polymorphic stability, with Form M exhibiting a melting point of 210–215°C.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted intermediates. High-performance liquid chromatography (HPLC) using a Zorbax Bonus RP column ensures >99% purity.
Analytical Characterization
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45–7.30 (m, 5H, Ph), 4.10 (s, 3H, OCH$$3$$), 3.85 (s, 3H, tropane-OCH$$3$$), 3.60–3.20 (m, 4H, bicyclic CH$$2$$).
- IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=N).
- MS (ESI): m/z 453.2 [M+H]$$^+$$.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Molecular Formula
- C : 20
- H : 24
- N : 2
- O : 3
Structural Features
The compound features a bicyclic structure that includes:
- A methoxy group at the 4-position.
- A phenyl group at the 1-position.
- A carbonyl group at the 8-position of the azabicyclo structure.
This unique arrangement contributes to its biological activity and interaction with various molecular targets.
Medicinal Chemistry
4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is primarily studied for its potential as a therapeutic agent. Its applications include:
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders such as depression and anxiety .
- Antiviral Activity : Research indicates that derivatives of the bicyclic structure may exhibit antiviral properties, particularly against RNA viruses like influenza . The compound's ability to interact with viral polymerase suggests potential as an antiviral agent.
- Drug Discovery : It serves as a key intermediate in synthesizing various bioactive molecules, making it valuable in pharmaceutical development .
Biological Evaluation
The biological evaluation of this compound includes:
- In vitro Studies : Testing for receptor binding affinity and activity modulation.
- In vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
Synthetic Routes
The synthesis of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one typically involves several steps:
- Construction of the Bicyclic Scaffold : This is often achieved through enantioselective synthesis techniques.
- Functional Group Modifications : Subsequent reactions introduce methoxy and carbonyl groups to achieve the final structure.
Industrial Production
Industrial methods focus on optimizing yields and purity through advanced techniques such as flow chemistry to scale production while minimizing by-products .
Study on Antiviral Properties
A study evaluated the antiviral activity of compounds related to this bicyclic structure against influenza A virus. Results indicated that modifications to the bicyclic core enhanced inhibitory effects on viral replication .
Neurotransmitter Receptor Interaction Study
Research focusing on the compound's interaction with serotonin receptors revealed potential antidepressant effects, suggesting its utility in developing new treatments for mood disorders .
Mechanism of Action
The mechanism of action of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:
Key Findings :
- Structural Rigidity : The target’s 8-azabicyclo[3.2.1]octane system shares conformational constraints with beta-lactams (e.g., penams, cephalosporins), though the latter’s [3.2.0] bicyclic framework introduces greater ring strain, enhancing their reactivity toward bacterial transpeptidases .
- Functional Group Diversity: Unlike beta-lactams, which rely on a reactive lactam for bioactivity, the target’s dihydropyridinone and methoxy groups may enable alternative mechanisms, such as kinase inhibition or modulation of neuronal receptors.
- Substituent Effects : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced enzyme-binding affinity compared to methoxy-substituted analogs ; this suggests that the target’s methoxy groups may balance electronic and steric effects for optimal activity.
Biological Activity
4-Methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and biological activity. This compound is of particular interest for its role as a monoamine reuptake inhibitor, which can be beneficial in treating various neurological disorders.
Chemical Structure
The compound features a bicyclic structure that incorporates an azabicyclo framework, which is known for its interaction with neurotransmitter systems. The molecular formula is , and it has been characterized for its potential therapeutic applications.
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound, primarily function as monoamine reuptake inhibitors . They exhibit activity against serotonin, norepinephrine, and dopamine transporters, which are crucial in the modulation of mood and emotional responses.
Key Mechanisms:
- Inhibition of Monoamine Transporters : The compound has shown promising results in inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to established antidepressants but with potentially fewer side effects .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, which could contribute to its efficacy in treating neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies:
Case Studies
Several studies have evaluated the pharmacological profile of compounds related to 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one:
- Antidepressant-like Effects : In animal models, administration of similar compounds resulted in significant reductions in depressive-like behaviors, indicating potential therapeutic benefits for mood disorders.
- Neuroprotective Studies : Research demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their use in neurodegenerative conditions like Alzheimer's disease.
- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains, showing promising results particularly against Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
Q & A
Q. Advanced: How can reaction yields be optimized for the acylation step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
- Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize side products .
Basic: What spectroscopic techniques are used for structural validation?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.2–3.5 ppm, bicyclic protons at δ 1.8–2.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in the azabicyclo framework .
Q. Advanced: How to resolve contradictions in NMR data for stereoisomers?
- NOESY/ROESY : Detect spatial proximity of protons to distinguish axial/equatorial substituents in the bicyclic system.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for possible stereoisomers .
Basic: What pharmacological targets are associated with this compound?
Methodological Answer:
The 8-azabicyclo[3.2.1]octane scaffold is known to interact with:
Q. Advanced: How to design computational docking studies for target identification?
- Ligand Preparation : Generate 3D conformers using software like OpenBabel.
- Receptor Selection : Use PDB structures of homologous targets (e.g., β2-adrenergic receptor, 2RH1).
- Scoring Functions : Compare AutoDock Vina and Glide scores to prioritize high-affinity targets .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Q. Advanced: How to assess stability under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
- HPLC-MS Analysis : Monitor degradation products and identify hydrolytic cleavage sites (e.g., ester or amide bonds) .
Advanced: How to analyze conflicting bioactivity data across studies?
Methodological Answer:
- Assay Validation : Confirm cell line viability (e.g., MTT assay) and receptor expression levels (e.g., Western blot).
- Data Normalization : Use positive controls (e.g., known inhibitors) to calibrate IC₅₀ values.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare results from independent studies, accounting for variables like solvent polarity or incubation time .
Table 1: Comparison of Synthesis Methods
Advanced: What strategies improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
